Esmolol dimer is a process-related impurity identified during the synthesis of Esmolol hydrochloride. [] It is classified as an organic compound and belongs to the class of aryloxypropanolamine derivatives. In scientific research, Esmolol dimer serves as a critical reference standard for the quality control and analysis of Esmolol hydrochloride. []
Esmolol dimer is a compound derived from esmolol, a selective beta-1 adrenergic antagonist primarily used in clinical settings for rapid control of heart rate. The dimerization of esmolol can lead to the formation of various by-products, which may possess distinct pharmacological properties. Understanding the synthesis, structure, reactions, and applications of esmolol dimer is crucial for optimizing its utility in medical and pharmaceutical contexts.
Esmolol dimer can be classified under beta-blockers due to its relation to esmolol. It is categorized as an organic compound with potential implications in pharmacology and medicinal chemistry.
The synthesis of esmolol dimer typically involves several steps, including the reaction of esmolol precursors under specific conditions that promote dimerization. One notable method includes heating a mixture of isopropyl amine, methyl alcohol, and other reagents to facilitate the formation of the dimer through a condensation reaction .
The process generally requires careful control of temperature and pH to optimize yield and minimize unwanted by-products. For instance, a typical synthesis might involve refluxing the reactants for several hours and then introducing hydrogen chloride gas to adjust the pH, leading to the precipitation of the desired dimer .
The molecular structure of esmolol dimer features two esmolol molecules linked through a bridging group. This can significantly alter its pharmacological properties compared to monomeric esmolol.
The molecular formula for esmolol is , while the dimer's formula can be represented as . Characterization techniques such as NMR spectroscopy are employed to elucidate the structure of the dimer .
Esmolol dimer can participate in various chemical reactions typical of beta-blockers, including hydrolysis and substitution reactions. These reactions may lead to further modifications that could enhance or alter its therapeutic effects.
In synthetic pathways, controlling reaction conditions such as solvent choice and temperature is critical. For example, using vinyl acetic monomer as a solvent has been shown to yield higher purity and better yields during the synthesis process .
The mechanism of action for esmolol dimer likely mirrors that of its parent compound, esmolol. It works primarily by blocking beta-1 adrenergic receptors in the heart, leading to decreased heart rate and myocardial contractility.
Esmolol dimer is expected to exhibit distinct physical properties compared to monomeric esmolol, including differences in solubility and melting point. These properties are influenced by intermolecular interactions within the dimer structure.
The chemical stability of esmolol dimer can vary based on environmental factors such as pH and temperature. Studies using advanced analytical techniques like ultraperformance liquid chromatography have been employed to profile impurities and degradation products associated with esmolol formulations .
Esmolol dimer may find applications in research focused on cardiovascular pharmacology due to its potential effects on heart rate modulation. Additionally, understanding its formation could lead to improved synthetic strategies for producing esmolol and related compounds with enhanced therapeutic profiles.
Esmolol (methyl 3-{4-[2-hydroxy-3-(isopropylamino)propoxy]phenyl}propanoate) represents a cornerstone in acute cardiac care as an ultra-short-acting cardioselective β₁-adrenergic receptor antagonist. Its distinctive chemical architecture features an ester methyl side chain that confers unique pharmacokinetic properties, including rapid hydrolysis by erythrocyte esterases to an acid metabolite and methanol. This hydrolysis mechanism results in an exceptionally short elimination half-life of approximately 9 minutes, making esmolol invaluable in clinical scenarios requiring precise hemodynamic control that can be quickly reversed [2] [7]. Unlike conventional beta-blockers, esmolol demonstrates minimal membrane-stabilizing activity and lacks intrinsic sympathomimetic effects at therapeutic concentrations. Its cardioselectivity profile (predominantly β₁-receptor blockade) provides relative safety in patients with reactive airways compared to non-selective beta-blockers. The drug's clinical applications span perioperative tachycardia, supraventricular arrhythmias, and hypertensive emergencies, where its rapid titration capability offers unique therapeutic advantages [2] [7].
The inherent ester functionality that facilitates esmolol's rapid metabolism also represents its primary vulnerability to degradation. Under suboptimal storage conditions or during manufacturing, the ester bond becomes susceptible to hydrolysis and dimerization reactions. This chemical instability necessitates rigorous quality control measures throughout the pharmaceutical lifecycle, from synthesis to storage and administration. The dimerization pathway represents a particularly complex degradation route that generates structurally sophisticated impurities with potential toxicological significance [9].
Pharmaceutical dimers constitute a specialized category of impurities formed through covalent linkage of two identical (homodimer) or related (heterodimer) drug molecules. The esmolol dimer (CAS 98903-89-0) exemplifies a homodimer impurity characterized by the molecular formula C₃₁H₄₆N₂O₇ and molecular weight of 558.71 g/mol [1] [3] [6]. Its formation occurs through multiple potential pathways, including:
Table 1: Structural Comparison of Esmolol Monomer and Dimer
Characteristic | Esmolol Monomer | Esmolol Dimer |
---|---|---|
CAS Number | 81147-92-4 | 98903-89-0 |
Molecular Formula | C₁₆H₂₅NO₄ | C₃₁H₄₆N₂O₇ |
Molecular Weight | 295.38 g/mol | 558.71 g/mol |
Key Functional Groups | Aryl ester, secondary amine, alcohol | Bis-ester, bis-amine, diamide linkage |
IUPAC Name | methyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate | methyl 3-[4-[2-hydroxy-3-[3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoyl-propan-2-ylamino]propoxy]phenyl]propanoate |
SMILES Notation | CC(C)NCC(COC1=CC=C(CCC(OC)=O)C=C1)O | CC(C)NCC(COC1=CC=C(CCC(=O)N(CC(COC2=CC=C(CCC(=O)OC)C=C2)O)C(C)C)O |
The structural complexity of the dimer arises from the asymmetric amide linkage connecting two modified esmolol units, creating a molecule with two chiral centers and multiple hydrogen-bonding functionalities. Regulatory agencies classify such dimeric impurities as qualitatively different from simple degradation products due to their structural complexity and potential toxicological implications. The International Council for Harmonisation (ICH) Q3B guidelines specifically require identification and quantification of dimeric impurities when they exceed identification thresholds (typically >0.10%) [9]. Recent studies employing quantitative structure-activity relationship (QSAR) modeling suggest potential mutagenic and hepatotoxic properties for certain esmolol dimer configurations, particularly EP20 identified in advanced UPLC-MS studies [8] [9].
The esmolol dimer serves as a critical marker compound for assessing the stability and purity of esmolol pharmaceutical products. Its presence and concentration profile provide valuable insights into:
Recent impurity profiling studies using UPLC-QE-MS technology have identified at least 20 distinct impurities in esmolol formulations, with dimeric species accounting for approximately 30% of the total impurity profile in accelerated stability studies. Among these, the esmolol dimer demonstrates particular significance due to its formation kinetics—showing maximal accumulation under combined thermal and hydrolytic stress. Analytical data reveals that dimeric impurities (EP4-5, EP7-8, EP11-13) collectively constitute up to 67% of total impurities in esmolol active pharmaceutical ingredient (API) when stored at 40°C/75% relative humidity for six months [9] [10].
Table 2: Stability Profile of Esmolol Products Under Stress Conditions
Stress Condition | Major Impurities Formed | Dimer Contribution to Total Impurities | Recommended Control Strategy |
---|---|---|---|
Acidic Hydrolysis | EP1, EP7-8, EP15, EP17 | 38-42% | pH control, moisture-resistant packaging |
Basic Hydrolysis | EP1, EP7-8, EP15, EP17 | 41-45% | Buffer optimization, nitrogen purging |
Oxidative Stress | EP1, EP19 | <5% | Antioxidants, oxygen-impermeable containers |
Thermal Stress | EP1, EP8-9 | 25-30% | Cold chain maintenance, reduced shelf life |
Photolytic Stress | EP1, EP7-10, EP12-13, EP16, EP19 | 50-55% | Light-resistant packaging, amber glass |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9